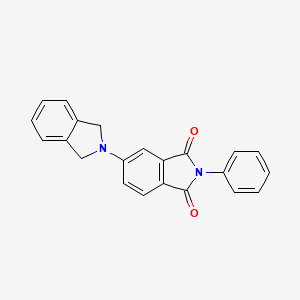
2'-phenyl-1,3-dihydro-1'H-2,5'-biisoindole-1',3'(2'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-PHENYL-1,3-DIHYDRO-1’{H}-2,5’-BIISOINDOLE-1’,3’(2’{H})-DIONE is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-PHENYL-1,3-DIHYDRO-1’{H}-2,5’-BIISOINDOLE-1’,3’(2’{H})-DIONE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate phthalic anhydride with an amine derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions, including the use of automated reactors and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2’-PHENYL-1,3-DIHYDRO-1’{H}-2,5’-BIISOINDOLE-1’,3’(2’{H})-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
2’-PHENYL-1,3-DIHYDRO-1’{H}-2,5’-BIISOINDOLE-1’,3’(2’{H})-DIONE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2’-PHENYL-1,3-DIHYDRO-1’{H}-2,5’-BIISOINDOLE-1’,3’(2’{H})-DIONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-DIHYDRO-1’{H}-2,5’-BIISOINDOLE-1’,3’(2’{H})-DIONE: A closely related compound with similar structural features.
2-PHENYLISOINDOLE: Another isoindole derivative with distinct chemical properties.
PHTHALIMIDE: A simpler compound that serves as a precursor in the synthesis of more complex isoindole derivatives.
Uniqueness
2’-PHENYL-1,3-DIHYDRO-1’{H}-2,5’-BIISOINDOLE-1’,3’(2’{H})-DIONE is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its phenyl group and isoindole core make it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C22H16N2O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-(1,3-dihydroisoindol-2-yl)-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C22H16N2O2/c25-21-19-11-10-18(23-13-15-6-4-5-7-16(15)14-23)12-20(19)22(26)24(21)17-8-2-1-3-9-17/h1-12H,13-14H2 |
InChI Key |
AXSDIOPDPNYYIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-5-(4-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11103845.png)
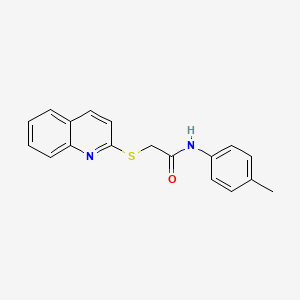
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11103860.png)

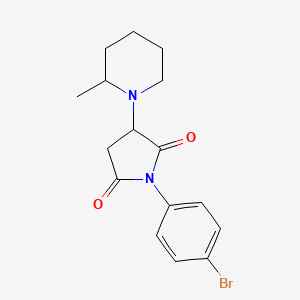
![2,2,3,3-tetramethyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B11103887.png)
![methyl 4-[(Z)-(3-{[(3-bromophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11103890.png)
![3-Amino-2-(4-chlorobenzoyl)-4-(2-chlorophenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11103895.png)
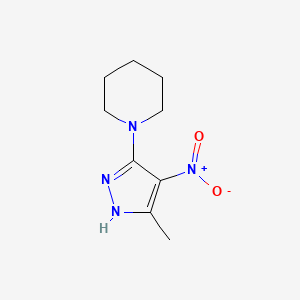
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-phenylpyridine-3-carbonitrile](/img/structure/B11103910.png)
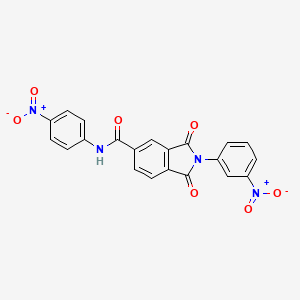
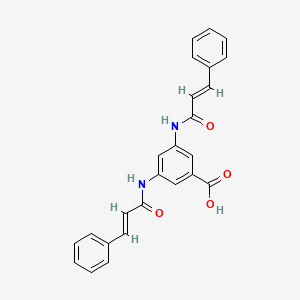
![2-[(4,6-Bis{[2-(3-nitroanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B11103933.png)
![4-{2-[(2Z)-4-(biphenyl-4-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B11103935.png)
